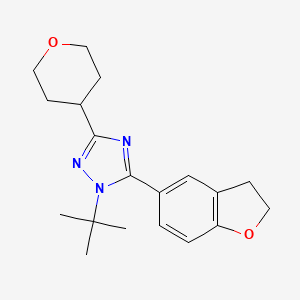![molecular formula C19H15F3N2O2 B5629406 6-(2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5629406.png)
6-(2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6-(2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone derivatives generally involves multi-step chemical reactions. A typical synthesis route could start with Friedel-Crafts acylation, followed by cyclization and condensation reactions to introduce various substituents into the pyridazinone core. For example, the synthesis of related pyridazinone derivatives involves acylation of o-cresylmethyl ether with succinic anhydride, cyclization with hydrazine hydrate, and further functionalization through condensation and substitution reactions (Soliman & El-Sakka, 2011).
Molecular Structure Analysis
The molecular structure of 6-(2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone and its derivatives has been elucidated through various spectroscopic techniques and, in some cases, crystallography. These analyses reveal the presence of key functional groups and the overall configuration of the molecule. For instance, the structure of similar compounds has been determined by X-ray crystallography, showing the configuration of the substituents and the core pyridazinone ring (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Pyridazinones undergo various chemical reactions, including condensation, nucleophilic substitution, and cyclization, which allow for the introduction of diverse functional groups. These reactions are pivotal for the synthesis of a wide range of derivatives with potential pharmacological activities. The reactivity of the pyridazinone ring is influenced by the substituents present, which can either activate or deactivate the ring towards further chemical transformations (Alonazy et al., 2009).
Propiedades
IUPAC Name |
6-(2-methoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c1-26-17-8-3-2-7-15(17)16-9-10-18(25)24(23-16)12-13-5-4-6-14(11-13)19(20,21)22/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUKJIVKFSWGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitro-2-furamide](/img/structure/B5629324.png)
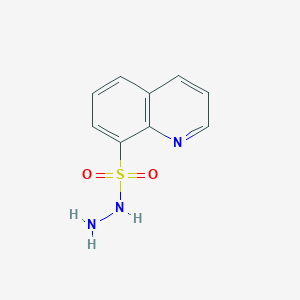
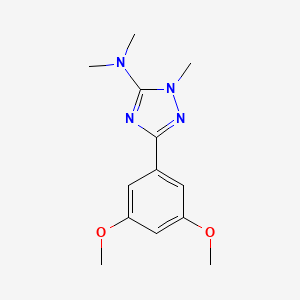
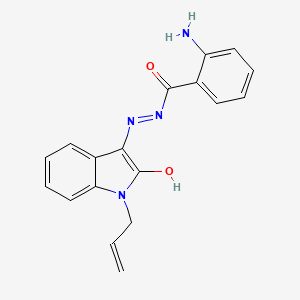
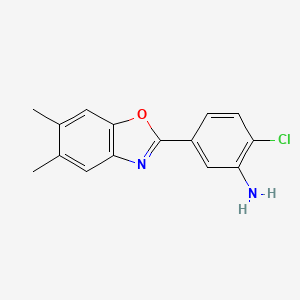
![N-[3-(2-chlorophenoxy)propyl]-5-cyclopropyl-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5629385.png)
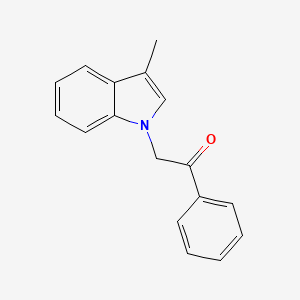
![5-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5629393.png)
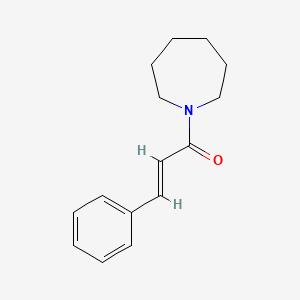
![1-(4-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5629409.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(phenyl)methanone](/img/structure/B5629420.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5629436.png)
